molecular formula C7H6BrClO2S B171897 3-Bromomethylbenzenesulfonyl chloride CAS No. 148583-69-1

3-Bromomethylbenzenesulfonyl chloride

Cat. No. B171897
CAS RN: 148583-69-1
M. Wt: 269.54 g/mol
InChI Key: OAYDKDHGBRDMFR-UHFFFAOYSA-N
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Description

3-Bromomethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H6BrClO2S . It has a molecular weight of 269.55 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 3-Bromomethylbenzenesulfonyl chloride can be achieved through various methods. One such method involves the use of N-bromosuccinimide and 2,2’-azobis (isobutyronitrile) in acetonitrile . The mixture is heated under reflux conditions . Another method involves the oxidation of thiols using NCS/NBS-iPrOH as an oxyhalogenation reagent .


Molecular Structure Analysis

The InChI code for 3-Bromomethylbenzenesulfonyl chloride is 1S/C7H6BrClO2S/c8-5-6-2-1-3-7 (4-6)12 (9,10)11/h1-4H,5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Bromomethylbenzenesulfonyl chloride is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

3-Bromomethylbenzenesulfonyl chloride has been utilized in the synthesis of various organic compounds with potential biological applications. For instance, it was used in the preparation of 1-(4-bromomethylbenzenesulfonyl)-3-methylpiperidine, which was further reacted with 5-substituted-1,3,4-oxadiazole-2-thiol to synthesize substituted 1,3,4-oxadiazole derivatives. These compounds demonstrated moderate to excellent antibacterial activity and significant anti-enzymatic activity against the urease enzyme, with one derivative being particularly active (Rehman et al., 2019).

Chemical Synthesis Techniques

The compound has been a key intermediate in various chemical synthesis processes. A synthetic route was developed to produce 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes. This procedure involved converting aldehyde bisulfite adducts to target compounds via a two-stage reaction, demonstrating the versatility of sulfonyl chloride derivatives in synthetic chemistry (Bao et al., 2017).

Catalysis and Arylation

Another significant application of halobenzenesulfonyl chlorides, including 3-bromobenzenesulfonyl chloride, is in catalysis and arylation. These compounds were used as coupling partners in Pd-catalyzed desulfitative arylation to afford arylated heteroarenes without cleavage of the C–Br bonds. This method allows for further transformations, indicating the role of these compounds in facilitating complex organic syntheses (Skhiri et al., 2015).

Green Synthesis

In the context of environmental sustainability, 3-bromomethylbenzenesulfonyl chloride was involved in a green synthesis method for 3-nitrobenzenesulfonyl chloride. This approach reduced the amount of acidic waste gas and wastewater by 40%, highlighting its importance in developing more sustainable chemical processes (Chen Zhong-xiu, 2009).

Solvation Effects and Hydrolysis

Research on 2-methylbenzenesulfonyl chloride and bromide, related compounds to 3-bromomethylbenzenesulfonyl chloride, provided insights into solvation effects in their hydrolysis. The study explored how the kind of halogen and the solvent composition influence the hydrolysis, contributing to the understanding of solvation dynamics in chemical reactions (Ivanov et al., 2004).

Safety and Hazards

The safety information for 3-Bromomethylbenzenesulfonyl chloride indicates that it is dangerous . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

3-Bromomethyl-benzenesulfonyl chloride is a type of sulfonyl chloride, a group of compounds known for their reactivity with various nucleophiles, including alcohols and amines . The primary targets of this compound are therefore molecules containing these functional groups.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this reaction, the bromine atom in the 3-Bromomethyl-benzenesulfonyl chloride molecule is replaced by the nucleophile from the target molecule . This results in the formation of a new bond and the release of a bromide ion .

Biochemical Pathways

The exact biochemical pathways affected by 3-Bromomethyl-benzenesulfonyl chloride depend on the specific targets it interacts with. For instance, it could potentially affect protein function by modifying amino acid residues, or alter metabolic pathways by reacting with alcohol-containing metabolites .

Result of Action

The molecular and cellular effects of 3-Bromomethyl-benzenesulfonyl chloride’s action would depend on the specific molecules it reacts with. For example, if it reacts with a protein, it could potentially alter the protein’s function, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of 3-Bromomethyl-benzenesulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment, as different pH levels can influence the reactivity of nucleophiles . Additionally, the presence of other reactive species could potentially compete with the compound for its targets, influencing its efficacy .

properties

IUPAC Name

3-(bromomethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYDKDHGBRDMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634245
Record name 3-(Bromomethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148583-69-1
Record name 3-(Bromomethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)benzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (6.27 g, 0.035 mole), m-toluenesulfonyl chloride (6.72 g, 0.035 mole), and benzoyl peroxide (0.67 g, 0.0019 mole) were combined in CCl4 (40 mL) and heated at reflux 2 h. The reaction mixture was filtered and washed with CCl4. The filtrate was concentrated to give m-bromomethylbenzenesulfonyl chloride, 9.74 g, as a viscous yellow oil.
Quantity
6.27 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Quantity
0.67 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Add N-bromosuccinimide (9.34 g, 52.5 mmol) and AIBN (5 mg, 0.32 mmol) to a solution of 3-methyl-benzenesulfonyl chloride (10.0 g, 52.5 mmol) in carbon tetrachloride (52 mL), and heat the solution at reflux for 12 hours. Filter the mixture to remove solids and condense under reduced pressure to afford a thick oil. Purify by flash chromatography to yield the title compound as an off-white crystalline solid (5.24 g, 19.4 mmol): 1H NMR (CDCl3) δ 4.54 (s, 2H), 7.62 (m, 1H), 7.78 (m, 1H), 7.98 (m, 1H), 8.06 (m, 1H).
Quantity
9.34 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mg
Type
catalyst
Reaction Step One

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